molecular formula C18H20ClNO4 B5028004 N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide

Cat. No. B5028004
M. Wt: 349.8 g/mol
InChI Key: UNJRFYXXMVLQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide, also known as CB-13, is a synthetic cannabinoid compound that has been developed for research purposes. It is a potent agonist of the cannabinoid receptor CB1, and has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide has been used in various scientific research applications, including studies of the endocannabinoid system, drug development, and neuropharmacology. It has been shown to have high affinity for the CB1 receptor, and can be used to investigate the effects of CB1 receptor activation on various physiological and biochemical processes.

Mechanism of Action

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the CB1 receptor by N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide results in the inhibition of adenylate cyclase, which leads to a decrease in the production of cyclic AMP. This in turn leads to a variety of downstream effects, including the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide has been shown to have a variety of biochemical and physiological effects, including analgesia, hypothermia, and hypolocomotion. It has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide in lab experiments is its high affinity for the CB1 receptor, which allows for precise and specific activation of the receptor. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide is relatively stable and can be stored for long periods of time. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide is its potential for off-target effects, as it may also interact with other receptors and signaling pathways.

Future Directions

There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide. One area of interest is the development of more selective CB1 receptor agonists, which could have potential therapeutic applications. Additionally, further studies are needed to elucidate the full range of biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide, as well as its potential as a treatment for various diseases and conditions. Finally, more research is needed to understand the potential risks and side effects of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide, particularly in the context of long-term use.
Conclusion:
In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide is a synthetic cannabinoid compound that has been developed for research purposes. It has a high affinity for the CB1 receptor and has been shown to have a variety of biochemical and physiological effects. While there are advantages and limitations to using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide in lab experiments, there are several promising future directions for research on this compound. By continuing to study N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide, we may gain a better understanding of the endocannabinoid system and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 2-phenoxybutyric acid in the presence of a catalyst. The resulting product is then purified using chromatography techniques. The purity and yield of the final product can be improved by optimizing the reaction conditions and purification methods.

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4/c1-4-15(24-12-8-6-5-7-9-12)18(21)20-14-11-16(22-2)13(19)10-17(14)23-3/h5-11,15H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJRFYXXMVLQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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